Cas no 1241800-35-0 (3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid)

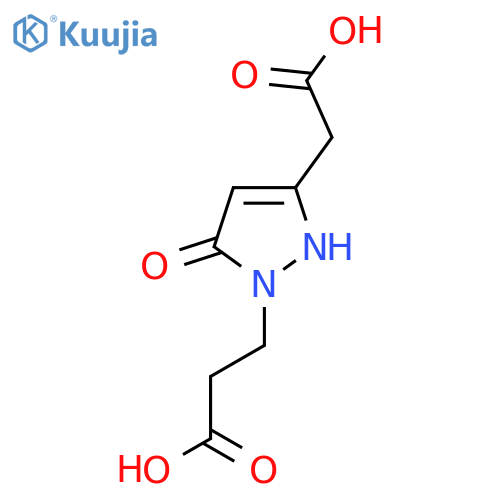

1241800-35-0 structure

商品名:3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid

CAS番号:1241800-35-0

MF:C8H10N2O5

メガワット:214.175402164459

CID:4726787

3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid 化学的及び物理的性質

名前と識別子

-

- 3-[5-(2-Carboxyethyl) pyrazon-2-yl] propionic acid

- 3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid

- 3-[5-(Carboxymethyl)-3-oxo-1H-pyrazol-2-yl]propanoic acid

- 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid

-

- インチ: 1S/C8H10N2O5/c11-6-3-5(4-8(14)15)9-10(6)2-1-7(12)13/h3,9H,1-2,4H2,(H,12,13)(H,14,15)

- InChIKey: VACNUCIWVNKGQT-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C(CC(=O)O)NN1CCC(=O)O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 336

- トポロジー分子極性表面積: 107

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 480.9±55.0 °C at 760 mmHg

- フラッシュポイント: 244.7±31.5 °C

- じょうきあつ: 0.0±2.6 mmHg at 25°C

3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596788-5g |

3-(3-(Carboxymethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)propanoic acid |

1241800-35-0 | 98% | 5g |

¥1489.00 | 2024-08-09 | |

| TRC | C183658-100mg |

3-[5-(2-Carboxyethyl)pyrazon-2-yl]propionic Acid |

1241800-35-0 | 100mg |

$ 65.00 | 2022-06-06 | ||

| TRC | C183658-50mg |

3-[5-(2-Carboxyethyl)pyrazon-2-yl]propionic Acid |

1241800-35-0 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C183658-500mg |

3-[5-(2-Carboxyethyl)pyrazon-2-yl]propionic Acid |

1241800-35-0 | 500mg |

$ 115.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596788-1g |

3-(3-(Carboxymethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)propanoic acid |

1241800-35-0 | 98% | 1g |

¥428.00 | 2024-08-09 |

3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1241800-35-0 (3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量